molecular formula C14H16F3NO4S B15007271 methyl 4-methylidene-N-(phenylsulfonyl)-2-(trifluoromethyl)norvalinate

methyl 4-methylidene-N-(phenylsulfonyl)-2-(trifluoromethyl)norvalinate

Cat. No.: B15007271
M. Wt: 351.34 g/mol
InChI Key: VMMMUNRZXHCEOQ-UHFFFAOYSA-N
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Description

METHYL 2-BENZENESULFONAMIDO-4-METHYL-2-(TRIFLUOROMETHYL)PENT-4-ENOATE is a complex organic compound with significant applications in various fields of chemistry and industry. This compound is characterized by its unique structure, which includes a benzenesulfonamido group, a trifluoromethyl group, and a pent-4-enoate moiety. These structural features contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-BENZENESULFONAMIDO-4-METHYL-2-(TRIFLUOROMETHYL)PENT-4-ENOATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzenesulfonamido Intermediate: This step involves the reaction of benzenesulfonyl chloride with an appropriate amine to form the benzenesulfonamido intermediate.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific conditions.

    Formation of the Pent-4-enoate Moiety: This step involves the esterification of the intermediate with a suitable alcohol, such as methanol, under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-BENZENESULFONAMIDO-4-METHYL-2-(TRIFLUOROMETHYL)PENT-4-ENOATE undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzenesulfonamido group or the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

METHYL 2-BENZENESULFONAMIDO-4-METHYL-2-(TRIFLUOROMETHYL)PENT-4-ENOATE has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of METHYL 2-BENZENESULFONAMIDO-4-METHYL-2-(TRIFLUOROMETHYL)PENT-4-ENOATE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The trifluoromethyl group can enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonamide Derivatives: Compounds with similar benzenesulfonamido groups.

    Trifluoromethyl Compounds: Compounds containing the trifluoromethyl group.

    Pent-4-enoate Esters: Compounds with similar ester moieties.

Uniqueness

METHYL 2-BENZENESULFONAMIDO-4-METHYL-2-(TRIFLUOROMETHYL)PENT-4-ENOATE is unique due to the combination of its structural features, which confer distinct chemical properties and reactivity. The presence of both the benzenesulfonamido and trifluoromethyl groups enhances its potential for diverse applications in research and industry.

Properties

Molecular Formula

C14H16F3NO4S

Molecular Weight

351.34 g/mol

IUPAC Name

methyl 2-(benzenesulfonamido)-4-methyl-2-(trifluoromethyl)pent-4-enoate

InChI

InChI=1S/C14H16F3NO4S/c1-10(2)9-13(12(19)22-3,14(15,16)17)18-23(20,21)11-7-5-4-6-8-11/h4-8,18H,1,9H2,2-3H3

InChI Key

VMMMUNRZXHCEOQ-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CC(C(=O)OC)(C(F)(F)F)NS(=O)(=O)C1=CC=CC=C1

Origin of Product

United States

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